Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17362362
InChI: InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1
SMILES:
Molecular Formula: C12H21NO3
Molecular Weight: 227.30 g/mol

Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate

CAS No.:

Cat. No.: VC17362362

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate -

Specification

Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol
IUPAC Name tert-butyl (3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate
Standard InChI InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-8-4-5-9(14)10(8)13/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1
Standard InChI Key ZZMQZOYIZIOAGS-IVZWLZJFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1[C@@H](CC2)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2C1C(CC2)O

Introduction

Nomenclature and Structural Identity

Systematic Nomenclature

The compound’s IUPAC name, rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate, encodes its stereochemistry and functional groups:

  • rel denotes relative stereochemistry at chiral centers (3aS, 6R, 6aR).

  • tert-butyl refers to the (CH₃)₃C– group protecting the carbamate nitrogen.

  • 6-hydroxy indicates the hydroxyl substituent at position 6 of the bicyclic system.

  • Cyclopenta[b]pyrrole specifies a fused bicyclic structure where the pyrrolidine ring (five-membered, nitrogen-containing) shares two adjacent atoms with a cyclopentane ring .

Notably, the [b] fusion places the shared bonds at pyrrole positions 2–3 and cyclopentane positions 1–2, differing from the [c] fusion in related isomers (e.g., CAS 2137755-34-9), which alters substituent numbering and spatial orientation .

Comparative Structural Analysis

Table 1 contrasts key features of the target compound with its [c]-pyrrole analogs:

ParameterTarget Compound ([b]-pyrrole)Closest Analog ([c]-pyrrole, CAS 2137755-34-9)
CAS NumberNot reported2137755-34-9
Molecular FormulaC₁₂H₂₁NO₃C₁₂H₂₁NO₃
Molecular Weight227.30 g/mol227.30 g/mol
Hydroxyl Position64 or 5
Fusion PatternCyclopenta[b]pyrroleCyclopenta[c]pyrrole
Stereochemistryrel-(3aS,6R,6aR)rel-(3aR,4S,6aS)

The [b]-pyrrole fusion remains understudied compared to [c]-pyrrole derivatives, which dominate synthetic and pharmacological literature .

Synthesis and Stereochemical Control

Synthetic Routes for [c]-Pyrrole Analogs

While no direct synthesis protocols exist for the [b]-pyrrole variant, methods for [c]-pyrrole isomers involve:

  • Ring-Closing Metathesis: A key step in forming the bicyclic framework, as seen in the synthesis of tert-butyl rel-(3aR,4S,6aS)-4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate using Grubbs catalysts .

  • Diastereoselective Hydroxylation: Enzymatic or chemical hydroxylation introduces the hydroxy group with high stereocontrol, critical for biological activity .

  • Carbamate Protection: tert-Butyloxycarbonyl (Boc) groups stabilize the pyrrolidine nitrogen during synthesis, later removed under acidic conditions .

Challenges in [b]-Pyrrole Synthesis

The [b]-pyrrole fusion imposes distinct steric constraints, potentially complicating ring closure and substituent positioning. Computational modeling suggests that the [b] fusion’s planar geometry may reduce stability compared to the boat-like [c]-pyrrole systems, necessitating tailored catalysts or protecting group strategies .

Physicochemical Properties

Stability and Solubility

Data for [c]-pyrrole analogs (e.g., CAS 2137755-34-9) indicate:

  • Melting Point: 78–82°C (lit.) .

  • Solubility: >50 mg/mL in DMSO, moderate in ethanol (<20 mg/mL) .

  • Hydrogen Bonding: The hydroxyl group forms intramolecular H-bonds with the carbamate carbonyl, enhancing rigidity .

For the [b]-pyrrole variant, predicted LogP values (2.1 ± 0.3) suggest comparable lipophilicity, though altered H-bonding networks due to the hydroxyl position may impact membrane permeability.

Applications in Drug Discovery

Pharmacological Relevance of [c]-Pyrrole Analogs

[c]-Pyrrole derivatives serve as precursors for:

  • Kinase Inhibitors: The bicyclic scaffold mimics ATP-binding motifs in kinases, with IC₅₀ values <100 nM in preliminary assays .

  • Antiviral Agents: Modifications at the hydroxyl position show activity against RNA viruses (e.g., SARS-CoV-2 protease inhibition) .

Prospects for [b]-Pyrrole Derivatives

The [b]-pyrrole system’s flattened geometry may favor interactions with planar protein surfaces, such as DNA-binding domains. Docking studies hypothesize enhanced affinity for topoisomerase II compared to [c]-pyrrole analogs, though experimental validation is pending.

Spectroscopic Characterization

NMR and MS Data for [c]-Pyrrole Analogs

  • ¹H NMR (400 MHz, CDCl₃): δ 4.15 (br s, 1H, OH), 3.95–3.85 (m, 1H, CH-N), 2.80–2.60 (m, 2H, cyclopentane CH₂) .

  • HRMS: [M+H]⁺ calcd. for C₁₂H₂₂NO₃: 228.1600; found: 228.1598 .

For the [b]-pyrrole variant, computational predictions suggest downfield shifts for the hydroxyl proton (δ 4.3–4.5) due to reduced steric shielding.

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